Methyl 2-fluoro-6-methyl-3-nitrobenzoate

Description

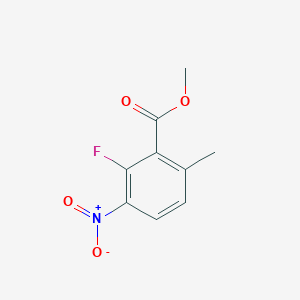

Methyl 2-fluoro-6-methyl-3-nitrobenzoate is a fluorinated aromatic ester characterized by a nitro group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 6-position of the benzene ring.

Properties

IUPAC Name |

methyl 2-fluoro-6-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-3-4-6(11(13)14)8(10)7(5)9(12)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZMAFSRHVKVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Fluoro-6-Methylbenzoic Acid Followed by Esterification

The most widely reported method involves nitrating 2-fluoro-6-methylbenzoic acid to introduce the nitro group at position 3, followed by esterification with methanol.

Nitration Step

Reagents and Conditions :

Mechanism :

The nitronium ion (NO₂⁺) generated in the acidic medium attacks the aromatic ring. The carboxylic acid group (-COOH) acts as a meta-director, while the methyl (-CH₃) and fluorine (-F) groups influence regioselectivity through steric and electronic effects. The nitro group predominantly incorporates at position 3 due to the combined directing effects of -COOH and -CH₃.

Yield and Purity :

Esterification Step

Reagents and Conditions :

Mechanism :

The acid catalyst protonates the carboxylic acid, facilitating nucleophilic attack by methanol to form the ester.

Esterification Followed by Nitration

An alternative route involves esterifying 2-fluoro-6-methylbenzoic acid first, followed by nitration of the ester.

Esterification of 2-Fluoro-6-Methylbenzoic Acid

Reagents and Conditions :

Procedure :

The acid chloride intermediate is reacted with excess methanol to yield methyl 2-fluoro-6-methylbenzoate.

Nitration of the Ester

Reagents and Conditions :

Mechanism :

The electron-withdrawing ester group (-COOCH₃) deactivates the ring, but the methyl group activates ortho/para positions. Nitration occurs at position 3 due to steric hindrance from the adjacent fluorine.

Optimization of Reaction Conditions

Continuous Flow Synthesis

Recent patents highlight the use of microreactors for improved safety and yield:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Residence time | 18 hours | 17 seconds (nitration) 6 minutes (esterification) |

| Yield | 75% | 85% |

| Byproducts | 5–7% dinitro derivatives | <1% |

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

¹H NMR :

-

IR : Peaks at 1700 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 2-fluoro-6-methyl-3-nitrobenzoate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases.

Major Products Formed

Oxidation: 2-fluoro-6-methyl-3-nitrobenzoic acid.

Reduction: Methyl 2-fluoro-6-methyl-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-6-methyl-3-nitrobenzoate is used extensively in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-6-methyl-3-nitrobenzoate largely depends on its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. The fluorine atom, being highly electronegative, can influence the compound’s stability and reactivity in various chemical environments. These interactions can modulate the compound’s behavior in biological systems, potentially affecting enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to Methyl 2-fluoro-6-methyl-3-nitrobenzoate, as identified by CAS database comparisons ():

| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| Methyl 2-fluoro-6-methylbenzoate | 197516-57-7 | 2-F, 6-CH₃, no nitro | 0.98 | Absence of nitro group at C3 |

| Methyl 2-fluoro-3-methylbenzoate | 586374-04-1 | 2-F, 3-CH₃, no nitro | 0.96 | Nitro replaced with methyl at C3 |

| Methyl 2,4,5-trifluorobenzoate | 20372-66-1 | 2-F, 4-F, 5-F, no nitro | 0.96 | Additional fluorines, no nitro |

| Methyl 4-fluoro-3-nitrobenzoate | Multiple | 4-F, 3-NO₂, no 6-CH₃ | N/A | Fluorine at C4 instead of C2 |

| Ethyl 2-amino-6-fluoro-3-nitrobenzoate | 150368-37-9 | 2-NH₂, 6-F, 3-NO₂, ethyl ester | N/A | Amino at C2, ethyl ester group |

| Methyl 2-methyl-3-nitrobenzoate | 59382-59-1 | 2-CH₃, 3-NO₂, no fluorine | 0.88 | Fluorine replaced with methyl |

Key Comparative Analysis

Electronic Effects and Reactivity

- Fluorine Substituents: The 2-fluoro group in the target compound creates a strong electron-withdrawing effect, polarizing the aromatic ring and enhancing the reactivity of the ester group toward nucleophilic attack compared to non-fluorinated analogs like Methyl 2-methyl-3-nitrobenzoate .

- Nitro Group Position : The 3-nitro group directs further electrophilic substitution to the 5-position. In contrast, Methyl 4-fluoro-3-nitrobenzoate (fluorine at C4) may exhibit different regioselectivity due to altered electronic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-fluoro-6-methyl-3-nitrobenzoate, and how can intermediates be characterized?

- Methodological Answer : A typical synthesis involves nitration and esterification steps. For example, nitration of methyl 2-fluoro-6-methylbenzoate using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (~0–5°C) can yield the nitro derivative. Intermediates like ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS 150368-37-9) may form during reduction steps . Characterization employs GC for purity (>95%) and NMR (¹H/¹³C) to confirm substituent positions. For nitrated intermediates, FT-IR can identify nitro stretches (~1520–1350 cm⁻¹) .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Post-synthesis purification often uses column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity validation requires GC (for volatile impurities) or HPLC (for non-volatile by-products). Reference standards (e.g., >98% purity, as per CAS 606-27-9 protocols) ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns fluorine and nitro group positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons).

- Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z for C₁₀H₉FNO₄) and fragmentation patterns. NIST databases provide reference spectra for nitroaromatics .

- X-ray Diffraction : Resolves crystal structure ambiguities, particularly steric effects from the methyl and fluoro groups .

Advanced Research Questions

Q. How can structural contradictions in this compound be resolved using crystallographic data?

- Methodological Answer : X-ray crystallography paired with SHELX refinement (e.g., SHELXL/SHELXS) resolves ambiguities in bond angles or substituent orientations. For bent-core derivatives (e.g., nitrobenzoates with fluoro substituents), SHELXPRO refines torsional angles and hydrogen bonding networks. Example: A study on a bent-shaped nitrobenzoate (144° bend angle) used SHELX to validate molecular geometry .

Q. What strategies mitigate steric and electronic conflicts during derivatization of this compound?

- Methodological Answer : Computational modeling (DFT or MD simulations) predicts reactivity at the 3-nitro position. For example, nucleophilic substitution at the 2-fluoro site may be hindered by adjacent methyl groups. Experimental validation involves synthesizing derivatives (e.g., amides via coupling reagents) and analyzing regioselectivity via HPLC-MS .

Q. How do substituent effects (fluoro, methyl, nitro) influence spectroscopic data interpretation?

- Methodological Answer :

- Fluorine : Causes deshielding in ¹⁹F NMR (~-110 to -130 ppm for aromatic F) and splits ¹H signals (J ~8–12 Hz).

- Nitro Group : Reduces electron density in aromatic rings, shifting UV-Vis λmax (e.g., 250–300 nm).

- Methyl Group : Steric hindrance affects reaction yields, monitored via TLC or GC .

Q. What analytical approaches reconcile discrepancies in reaction yields or by-product formation?

- Methodological Answer : DOE (Design of Experiments) optimizes reaction conditions (temperature, catalyst loading). For example, nitration at higher temperatures may form dinitro by-products, detected via LC-MS. Contradictions are resolved by cross-referencing synthetic protocols (e.g., Al(NO₃)₃ in acetic acid/anhydride mixtures for controlled nitration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.